molecular formula C7H8ClNO2 B1358001 6-Chloro-2,3-bis(hydroxymethyl)pyridine CAS No. 220001-93-4

6-Chloro-2,3-bis(hydroxymethyl)pyridine

Cat. No. B1358001
M. Wt: 173.6 g/mol
InChI Key: AURNCCDRERCCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the CAS Number: 220001-93-4 . It has a molecular weight of 173.6 and its IUPAC name is (6-chloropyridine-2,3-diyl)dimethanol . It is a white to yellow solid and is stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is 1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

6-Chloro-2,3-bis(hydroxymethyl)pyridine is a white to yellow solid . It has a molecular weight of 173.6 and is stored at refrigerator temperatures .

Scientific Research Applications

Corrosion Inhibition

  • Pyridine derivatives, such as 2,6-bis-(hydroxy)-pyridine, have been studied for their corrosion inhibitive properties on mild steel in acidic solutions. These compounds, including similar pyridine structures, have shown significant effectiveness in reducing corrosion, with some reaching up to 91.5% inhibition at certain concentrations (Elmsellem et al., 2014).

Structural Characterization and Hydrogen Bonding

  • Substituted pyridinium chloride salts, like 4-chloro-2,6-bis(hydroxymethyl)pyridinium chloride, have been characterized structurally. These compounds demonstrate significant hydrogen bonding and van der Waals contacts, contributing to their distinct chemical properties (Pickett, Howard, & Graves, 2008).

Metal Complexes with Pyridine-Based Ligands

  • Pyridine-based ligands, such as 2,6-bis(ethylthiomethyl)pyridine, have been used to create complexes with various metals like Zn, Cd, Cu, Co, and Ni. These complexes have distinct molecular structures and offer insights into the coordination behavior of these metals (Teixidor et al., 1989).

Photochemical and Electrochemical Studies

  • 6-(Hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, a compound similar to 6-Chloro-2,3-bis(hydroxymethyl)pyridine, was synthesized for photochemical and electrochemical studies. This research enhances understanding of the configurational changes and electroactive properties of these compounds (Fernández et al., 2014).

Luminescent Properties

  • CdII complexes of ligands like 2,6-bis[1-(phenylimino)ethyl]pyridine have been synthesized and shown to exhibit luminescent properties at room temperature, both in solution and in the solid state. These properties are primarily due to ligand-centered π*−π transitions, with the CdII centers playing a crucial role in enhancing the fluorescent emission (Fan et al., 2004).

Synthesis and Structural Studies

  • The synthesis and structural characterization of various pyridine derivatives, including those structurally related to 6-Chloro-2,3-bis(hydroxymethyl)pyridine, have been extensively studied. These studies provide valuable insights into the chemical properties and potential applications of these compounds (Hao-qing, 2010).

Safety And Hazards

The safety information for 6-Chloro-2,3-bis(hydroxymethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURNCCDRERCCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-bis(hydroxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.